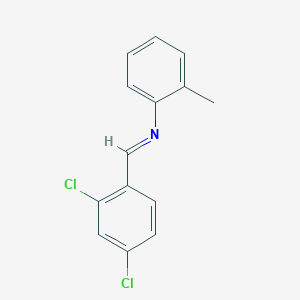
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is a chemical compound with the molecular formula C23H24N2O3 and a molecular weight of 376.459 g/mol It is characterized by the presence of two benzyl groups and a 2,5-dimethoxyphenyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with benzyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,1-Diethyl-3-(2,5-dimethoxyphenyl)urea
- 1,1-Dibutyl-3-(2,5-dimethoxyphenyl)urea
- 1,1-Diisobutyl-3-(2,5-dimethoxyphenyl)urea
Uniqueness
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is unique due to the presence of benzyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, the benzyl groups may enhance the compound’s ability to interact with specific molecular targets, potentially leading to distinct biological effects .
属性
CAS 编号 |
86764-65-0 |
|---|---|
分子式 |
C23H24N2O3 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3-(2,5-dimethoxyphenyl)urea |
InChI |
InChI=1S/C23H24N2O3/c1-27-20-13-14-22(28-2)21(15-20)24-23(26)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI 键 |
IYXIKYXLEDBNMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


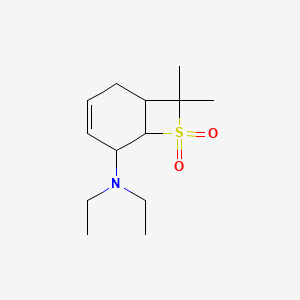


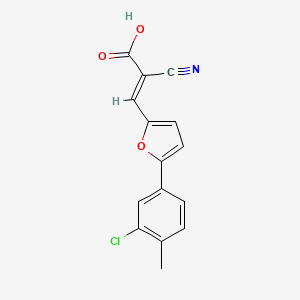



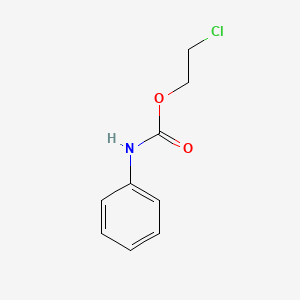
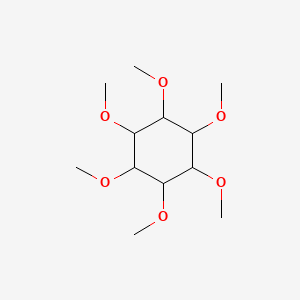

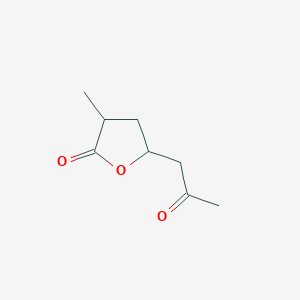
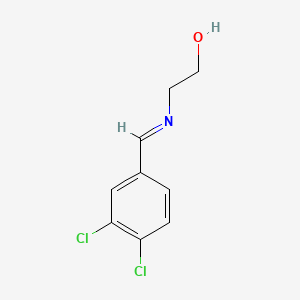
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
